![molecular formula C19H14Cl2N6OS B2442284 N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886938-59-6](/img/structure/B2442284.png)
N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6OS/c20-13-9-14(21)11-15(10-13)23-17(28)12-29-19-25-24-18(16-5-1-2-6-22-16)27(19)26-7-3-4-8-26/h1-11H,12H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXRRHMXTGPIBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that includes a dichlorophenyl moiety, a pyridine ring, and a triazole unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antifungal and antibacterial agent.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 445.32 g/mol. The presence of the triazole ring is significant as it is known to confer various biological activities, including antifungal properties similar to those of established triazole drugs like fluconazole and itraconazole .
Antifungal Activity
This compound has been studied for its antifungal properties. The mechanism of action typically involves the inhibition of enzymes critical for fungal cell wall synthesis and metabolism. Preliminary studies indicate that this compound may inhibit specific cytochrome P450 enzymes involved in ergosterol biosynthesis, a target for many antifungal agents.
Antibacterial Properties
In addition to its antifungal potential, this compound has exhibited antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit bacterial growth at relatively low concentrations. For instance, some derivatives have shown MIC values in the range of 0.8 to 100 µg/mL against pathogenic bacteria, indicating promising antibacterial efficacy .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Studies have shown that the compound can inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes. These enzymes are crucial for bacterial growth and survival .
Case Studies
Recent research has highlighted the effectiveness of this compound in various in vitro studies:
- Antifungal Efficacy : In vitro tests revealed that this compound demonstrated significant antifungal activity comparable to established treatments like fluconazole.
- Antibacterial Activity : A study reported that certain analogs exhibited potent antibacterial effects against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Comparative Analysis with Similar Compounds
A comparative analysis with other triazole derivatives reveals the unique structural features and potential advantages of this compound:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Fluconazole | Triazole ring | Antifungal activity |
Itraconazole | Triazole ring | Broad-spectrum antifungal |
Voriconazole | Triazole ring | Potent against resistant fungi |
N-(3,5-dichlorophenyl)-... | Triazole + Pyridine + Sulfanyl | Potential dual-action antifungal and antibacterial |
Applications De Recherche Scientifique
Antifungal Applications
Research indicates that this compound exhibits significant antifungal activity, particularly against strains of Candida and Rhodotorula. Its mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial in fungal metabolism. Comparative studies show that it may outperform traditional antifungal agents like fluconazole in terms of efficacy against resistant strains .
Table 1: Antifungal Activity Comparison
Compound Name | Efficacy Against Candida | MIC (µg/mL) |
---|---|---|
N-(3,5-dichlorophenyl)-2-{...} | Higher than fluconazole | ≤ 25 |
Fluconazole | Moderate | 50 |
Anticancer Potential
In addition to antifungal properties, N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways. For instance, docking studies indicate its potential as a 5-lipoxygenase inhibitor, which is relevant in cancer biology .
Table 2: Anticancer Activity Evaluation
Test Methodology | Result |
---|---|
NCI Developmental Therapeutics Program | Significant growth inhibition observed |
Cell Lines Tested | Approximately 60 |
Méthodes De Préparation
Pyridin-2-yl Incorporation
Patent data describes the use of 2-trimethylsilanyl-ethoxymethoxymethyl pyridine intermediates, which undergo deprotection and functionalization under acidic conditions. For instance, coupling a pyridin-2-yl boronic acid with a halogenated triazole precursor via Suzuki-Miyaura reaction offers a viable route, though this method necessitates palladium catalysts and optimized ligand systems.
1H-Pyrrol-1-yl Attachment
The pyrrole ring is introduced either before or after triazole formation. One approach involves reacting 1H-pyrrole-1-carbaldehyde with a hydrazine derivative to form a hydrazone intermediate, which participates in cyclocondensation. Alternatively, alkylation of a triazole-thiolate with a pyrrolyl halide (e.g., 1-(chloromethyl)-1H-pyrrole) under basic conditions can achieve the desired substitution.
Sulfanyl Bridge Formation and Acetamide Coupling
The sulfanyl (-S-) linkage between the triazole and acetamide groups is established through nucleophilic substitution. A key intermediate, 2-mercapto-5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole , is generated by treating the triazole with thiourea or via thiolation reagents like phosphorus pentasulfide.
Thiolation and Alkylation
In a protocol adapted from Sigma-Aldrich syntheses, the triazole-thiol is reacted with 2-chloro-N-(3,5-dichlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃ or NaH) in dimethylformamide (DMF). This SN2 reaction proceeds at elevated temperatures (60–80°C), yielding the sulfanyl-acetamide product.
Optimization and Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection. Comparative data from literature are summarized below:
Characterization and Analytical Validation
Post-synthetic characterization employs spectroscopic techniques:
- ¹H/¹³C NMR confirms substituent integration and regiochemistry.
- HRMS validates molecular weight and purity.
- X-ray crystallography (where applicable) resolves structural ambiguities, particularly for the triazole ring conformation.
Challenges and Alternative Routes
Key challenges include minimizing byproducts during triazole cyclization and achieving regioselective substitution. Alternative methodologies explored in literature include:
Q & A
Q. What novel applications could emerge from modifying the pyrrole-triazole core?
- Methodological Answer :
- Explore anti-inflammatory or antimicrobial activity via high-throughput screening , guided by SAR trends in pyrolin-triazole hybrids .
- Investigate photophysical properties (e.g., fluorescence) for biosensing applications, leveraging the conjugated triazole-pyridine system .
- Develop metal-organic frameworks (MOFs) incorporating the compound for catalytic or drug-delivery applications .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.